Daclatasvir SRSR Isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Daclatasvir SRSR Isomer is a variant of Daclatasvir, a potent antiviral agent used to treat specific hepatitis C virus (HCV) infections . It is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection .

Synthesis Analysis

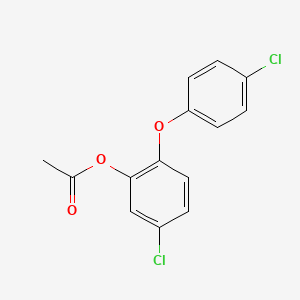

The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . A compact manufacturing machine has been developed for the synthesis of the antiviral API daclatasvir, which enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis

Daclatasvir’s molecular structure includes two amino acids, proline and valine, in their natural L-form, which makes it easier to synthesize in the right stereo configuration . The daclatasvir molecule contains the two amino acids proline and valine in their natural L-form which makes it easier to synthesize in the right stereo configuration .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Daclatasvir include a condensation reaction of daclatasvir key intermediate (S,S) isomer hydrochloride and N-methyloxycarbonyl-L-valine in the presence of base and dichloromethane/ethyl acetate .Scientific Research Applications

Electrochemical Sensing

Daclatasvir is recognized for its significance in health systems, leading to the development of an electrochemical sensor based on cobalt nanoparticles, chitosan, and multi-walled carbon nanotubes. This sensor, used for determining daclatasvir in biological fluids and pharmaceutical formulations, highlights the drug's analytical applications in healthcare (Azab & Fekry, 2017).

Antiviral Mechanism Exploration

Daclatasvir is an inhibitor of the hepatitis C virus (HCV) NS5A protein. Studies on its antiviral mechanisms revealed its impact on the formation of membranous web, a key site for HCV replication. This research contributes to understanding the drug's mode of action and potential in treating chronic HCV infection (Berger et al., 2014).

Pharmacokinetic Studies

Investigations into daclatasvir's pharmacokinetics have been extensive, analyzing its absorption, distribution, metabolism, and excretion. This research is crucial for optimizing therapeutic strategies and understanding drug interactions in patients with chronic HCV infection (Rezk et al., 2016; Gandhi et al., 2018).

HCV Genotypic Resistance Analysis

Research has focused on understanding daclatasvir resistance in various HCV genotypes. By examining NS5A gene polymorphisms, these studies provide insights into the drug's efficacy across different HCV subtypes, guiding personalized treatment approaches (Zhou et al., 2015).

Drug Formulation and Delivery

Innovative studies have explored daclatasvir encapsulation in bile-based vesicles for enhanced hepatocyte specificity and uptake. This research area opens new avenues for targeted drug delivery, especially in treating HCV (Boseila et al., 2019).

Biotransformation Investigations

Comprehensive studies on daclatasvir's biotransformation in vitro and in nonclinical species have provided insights into its metabolic pathways. This knowledge is vital for understanding drug safety and efficacy in clinical use (Li et al., 2016).

Mechanism of Action

Target of Action

Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A , a nonstructural phosphoprotein encoded by HCV .

Mode of Action

Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The biochemical pharmacological effects of NS5A inhibitors are multifaceted and complex and include altering the subcellular distribution of NS5A, modulating the phosphorylation state of the protein, interfering with the formation of the membranous factories where virus replication occurs, and blocking the transfer of the viral genome .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .

Result of Action

The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

No dose adjustment is necessary for patients with any degree of hepatic or renal impairment . The dose of daclatasvir should be reduced from 60 to 30 mg once daily when co-administered with strong inhibitors of cytochrome P450 3A4 . The dose of daclatasvir should be increased from 60 to 90 mg once daily when co-administered with moderate inducers of cytochrome P450 3A4 . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

Future Directions

Daclatasvir forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . It has a well-characterized pharmacokinetic profile and holds great potential for overcoming the solubility and bioavailability challenges associated with DCV, ultimately leading to improved therapeutic outcomes for patients with HCV infection .

Biochemical Analysis

Biochemical Properties

Daclatasvir SRSR Isomer interacts with several biomolecules, primarily targeting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and this compound binds to this protein, inhibiting its function. This interaction disrupts the formation of the replication complex, thereby preventing the virus from replicating . Additionally, this compound may interact with other cellular proteins involved in the viral life cycle, although these interactions are less well-characterized.

Cellular Effects

This compound exerts significant effects on infected hepatocytes, the primary target cells for HCV. By inhibiting NS5A, this compound disrupts viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways, particularly those involved in antiviral responses. For instance, it can modulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell . Furthermore, this compound affects cellular metabolism by altering the energy balance required for viral replication.

Molecular Mechanism

At the molecular level, this compound binds to the N-terminus of the NS5A protein, preventing its interaction with host cell membranes and other viral proteins necessary for replication complex assembly . This binding disrupts the dimerization of NS5A, a critical step for its function. Additionally, this compound may inhibit the phosphorylation of NS5A, further impairing its activity and the viral replication process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on viral replication are observed to be rapid, with significant reductions in viral RNA levels within hours of treatment . The compound is relatively stable under physiological conditions, maintaining its antiviral activity over extended periods. Prolonged exposure may lead to the emergence of resistant viral strains, necessitating combination therapy to sustain efficacy.

Dosage Effects in Animal Models

Studies in animal models have shown that the antiviral effects of this compound are dose-dependent. Lower doses effectively reduce viral load without significant toxicity, while higher doses may lead to adverse effects such as hepatotoxicity . The therapeutic window is thus critical for maximizing efficacy while minimizing side effects.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 3A4 enzyme, with minor contributions from other metabolic pathways . This metabolism results in the formation of several metabolites, some of which retain antiviral activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic profile.

Transport and Distribution

Within cells, this compound is transported by various membrane transporters, including P-glycoprotein . These transporters facilitate its distribution to intracellular compartments where viral replication occurs. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic concentration.

Subcellular Localization

This compound predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on NS5A . This localization is facilitated by specific targeting signals within the compound’s structure, ensuring its accumulation at the site of viral replication. Post-translational modifications of this compound may further enhance its targeting efficiency and antiviral activity.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir SRSR Isomer involves the conversion of the starting material, 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile", "Sodium hydride", "Diisopropylamine", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Treatment of 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile with sodium hydride and diisopropylamine in dry DMF at 0-5°C to obtain the corresponding aniline intermediate.", "Step 2: Alkylation of the aniline intermediate with methyl iodide in the presence of sodium hydride in DMF at room temperature to form the corresponding N-methyl aniline intermediate.", "Step 3: Reduction of the N-methyl aniline intermediate with sodium borohydride in acetic acid at room temperature to obtain the corresponding amine intermediate.", "Step 4: Reaction of the amine intermediate with (S)-3-chloro-1,2-propanediol in the presence of hydrochloric acid in methanol at reflux temperature to form the corresponding (S)-3-(aminomethyl)-1,2-propanediol intermediate.", "Step 5: Conversion of the (S)-3-(aminomethyl)-1,2-propanediol intermediate to the corresponding (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate by treatment with tert-butyl chloroformate in the presence of diisopropylethylamine in DMF at room temperature.", "Step 6: Reaction of the (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate with 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile in the presence of sodium carbonate in DMF at room temperature to form the corresponding Daclatasvir SRSR Isomer.", "Step 7: Purification of the Daclatasvir SRSR Isomer by recrystallization from ethyl acetate/water." ] } | |

CAS RN |

1417333-63-1 |

Molecular Formula |

C₄₀H₅₀N₈O₆ |

Molecular Weight |

738.88 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)